molecular formula C27H31NO4 B12854659 ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol

((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol

Cat. No.: B12854659
M. Wt: 433.5 g/mol
InChI Key: APGLMPHXNTVAAH-HVWQDESWSA-N
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Description

((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with benzyloxy groups and a methanol moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol can be compared to other piperidine derivatives with similar structural features.
  • Compounds such as ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidine) and ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)ethanol share similar core structures but differ in their functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzyloxy groups and a methanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H31NO4

Molecular Weight

433.5 g/mol

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol

InChI

InChI=1S/C27H31NO4/c29-17-24-26(31-19-22-12-6-2-7-13-22)27(32-20-23-14-8-3-9-15-23)25(16-28-24)30-18-21-10-4-1-5-11-21/h1-15,24-29H,16-20H2/t24-,25+,26-,27-/m1/s1

InChI Key

APGLMPHXNTVAAH-HVWQDESWSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(C(C(C(N1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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